
Sodium 4-nitrophenolate Dihydrate
Overview
Description
Sodium 4-nitrophenolate Dihydrate is a new nonlinear optical crystal of C2 monoclinic symmetry composed of two distinct organic chromophores . It is a promising material for various applications in which second harmonic generation, third-harmonic generation and nitro phenoxy ion are ionically bonded to sodium ions through hydrogen bonding .
Synthesis Analysis
This compound can be synthesized through various methods. One common approach involves the reaction between 4-nitrophenol and sodium hydroxide (NaOH) in an aqueous medium, followed by the addition of water to form the dihydrate .Molecular Structure Analysis
The molecular formula of this compound is C6H8NNaO5 . The compound is composed of two distinct organic chromophores of respective calculated molecular hyperpolarisabilities . The chromophores are organized in herringbone motifs along inorganic chains .Chemical Reactions Analysis
The chemical structure of this compound has been analyzed using FTIR and Raman spectra . The single crystal XRD and Powder XRD studies confirmed that the crystal contains the orthorhombic crystal system .Physical And Chemical Properties Analysis
This compound appears as bright yellow to light brown crystals and is highly soluble in water . It has a molecular weight of 197.12 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .Scientific Research Applications
Nonlinear Optical Properties
Sodium 4-nitrophenolate dihydrate has been identified as a semiorganic nonlinear optical crystal. It demonstrates an effective nonlinear optical coefficient of 5 pm/V, which makes it a potential candidate for optical applications. The crystal grown from aqueous solution exhibits higher optical transmission, enhancing its optical performance (Vanishri, Brahadeeswaran, & Bhat, 2005).
Optical Second-Harmonic Generation
The physical properties of sodium p-nitrophenolate dihydrate single crystals, such as dielectric behavior, specific heat, thermal expansion, and mechanical hardness, have been thoroughly investigated due to their applications in optical second-harmonic generation. These crystals belong to the orthorhombic system and can be grown using slow evaporation or cooling techniques. The measured elastic constants of the crystal provide valuable insights into its potential applications in nonlinear optics and optoelectronics (Alex, Philip, Brahadeeswaran, & Bhat, 2000).
Catalytic Reduction of Nitrophenols
This compound plays a role in the chemical reduction of nitrophenol compounds, a process important for removing hazardous dyes from water reservoirs. Its interaction with other compounds, such as sodium borohydride, is critical in acquiring industrially useful reduction products from nitrophenols (Din et al., 2020).
Growth and Characterization
Research has been conducted on the growth, microhardness, dielectric, and photoconductivity characterization of this compound. The studies include analyses of its crystal structure, optical absorption, and electrical conductivity, emphasizing its potential in nonlinear optical applications (Boaz, Selvaraj, Kumar, & Das, 2009).
Ferroelectric and Piezoelectric Properties
Recent studies have also revealed the ferroelectric and piezoelectric properties of this compound. These properties, along with its high second-harmonic generation efficiency, make it a promising material for various applications in optoelectronics, transducers, and nonvolatile memory devices (Dalal, Sinha, Yadav, & Kumar, 2015).
Mechanism of Action
Target of Action
4-Nitrophenol sodium salt dihydrate, also known as Sodium 4-nitrophenolate Dihydrate, is a chemical compound that has been studied for its various properties . . It’s worth noting that the compound’s structure, which includes a nitro group (NO2) and a phenol group (OH), suggests it may interact with a variety of biological targets .
Mode of Action
For instance, the nitro group could potentially undergo reduction, while the phenol group could engage in hydrogen bonding .
Pharmacokinetics
Given its solubility in water , it can be inferred that the compound may have good bioavailability.
Result of Action
It has been suggested that the compound may have optical properties, with potential applications in the field of nonlinear optics . Additionally, it has been reported to act as a signaling molecule in plants, activating various physiological processes such as seed germination, root development, and flowering .
Action Environment
The action of 4-Nitrophenol sodium salt dihydrate can be influenced by various environmental factors. For instance, its optical properties may be enhanced under certain conditions . Furthermore, its efficacy as a signaling molecule in plants may be influenced by environmental factors such as light, temperature, and soil conditions .
Safety and Hazards
properties
IUPAC Name |
sodium;4-nitrophenolate;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3.Na.2H2O/c8-6-3-1-5(2-4-6)7(9)10;;;/h1-4,8H;;2*1H2/q;+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYUDTPVWWBKPV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].O.O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NNaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66924-59-2, 63317-67-9 | |
| Record name | Sodium 4-nitrophenolate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitrophenol sodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




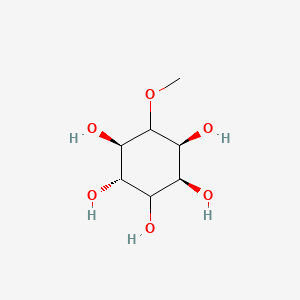
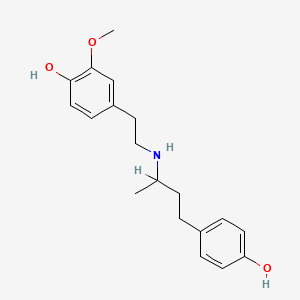


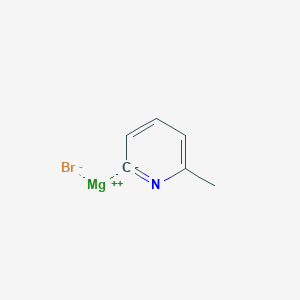

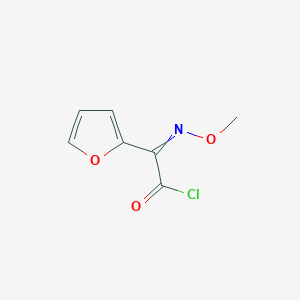

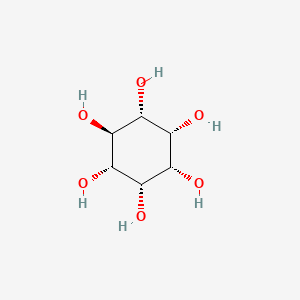
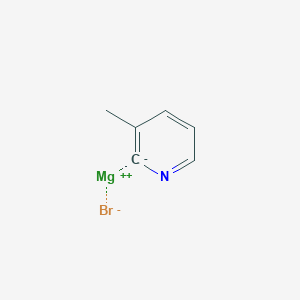


![4-[4-(4-Nitrophenoxy)phenyl]thiazol-2-ylamine](/img/structure/B3416209.png)